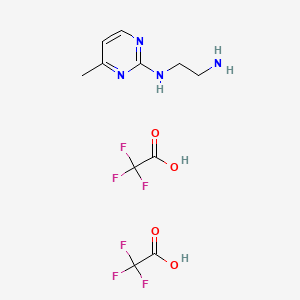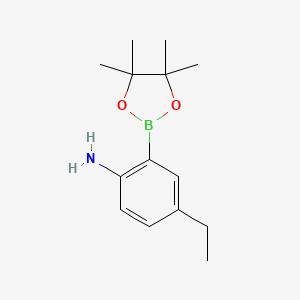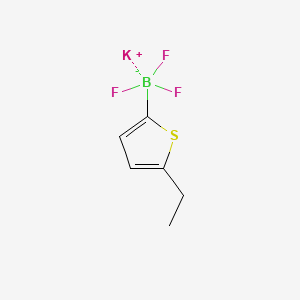
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine, bis(trifluoroacetic acid)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is a chemical compound with the molecular formula C11H14F6N4O4 and a molecular weight of 380.2437 . This compound is often used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine typically involves the reaction of 4-methylpyrimidine with ethane-1,2-diamine under specific conditions. The bis(trifluoroacetic acid) component is introduced to form the final compound. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine; bis(trifluoroacetic acid) is used in various scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form stable complexes with metal ions.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic applications, including as an antimicrobial agent.
Industry: It is used in the synthesis of polymers and other advanced materials.
Mécanisme D'action
The mechanism of action of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules to exert its effects. The pathways involved in these interactions are often studied to understand the compound’s potential therapeutic applications .
Comparaison Avec Des Composés Similaires
N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine can be compared with similar compounds such as:
N1,N1-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound also forms stable complexes with metal ions and is used in coordination chemistry.
N1,N2-dimethyl-N1,N2-bis(pyridin-2-ylmethyl)ethane-1,2-diamine: This compound has similar applications in chemistry and biology but differs in its molecular structure and specific interactions.
The uniqueness of N1-(4-methylpyrimidin-2-yl)ethane-1,2-diamine lies in its specific molecular structure, which allows for unique interactions and applications in various fields.
Propriétés
Formule moléculaire |
C11H14F6N4O4 |
|---|---|
Poids moléculaire |
380.24 g/mol |
Nom IUPAC |
N'-(4-methylpyrimidin-2-yl)ethane-1,2-diamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H12N4.2C2HF3O2/c1-6-2-4-9-7(11-6)10-5-3-8;2*3-2(4,5)1(6)7/h2,4H,3,5,8H2,1H3,(H,9,10,11);2*(H,6,7) |
Clé InChI |
XWWGCLVKXKBDHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=NC=C1)NCCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(aminomethyl)phenyl]-2-(2,3-dihydro-1H-indol-1-yl)acetamide dihydrochloride](/img/structure/B15298922.png)

![tert-butyl N-{1-[4-(chlorosulfonyl)phenyl]ethyl}carbamate](/img/structure/B15298942.png)
![rac-(1R,2R,4S)-1-(aminomethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride](/img/structure/B15298952.png)
![1-(Methoxymethyl)-4-methyl-2-azabicyclo[2.1.1]hexane hydrochloride](/img/structure/B15298954.png)
![5-amino-2-(2,6-dioxopiperidin-3-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B15298958.png)


![1-({[(Tert-butoxy)carbonyl]amino}methyl)bicyclo[2.1.1]hexane-2-carboxylic acid](/img/structure/B15298982.png)
![4-[(Tert-butoxy)carbonyl]-4-azaspiro[2.4]heptane-6-carboxylic acid](/img/structure/B15298987.png)
![8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B15298989.png)

